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Compound of Interest

Compound Name: SEL120-34A

Cat. No.: B1457845 Get Quote

Technical Support Center: SEL120-34A
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with SEL120-
34A.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SEL120-34A?

SEL120-34A is a first-in-class, selective, and ATP-competitive inhibitor of Cyclin-Dependent

Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] By inhibiting these kinases, which are

components of the Mediator complex, SEL120-34A modulates transcription. A key downstream

effect is the inhibition of phosphorylation of Signal Transducer and Activator of Transcription 1

(STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][4] This disruption of the

STAT signaling pathway is central to its anti-leukemic activity.[1][5]

Q2: What are the known on-target effects of SEL120-34A in cancer cells?

The primary on-target effects of SEL120-34A stem from its inhibition of CDK8/19. In preclinical

models, particularly in acute myeloid leukemia (AML), this leads to:

Inhibition of STAT1 and STAT5 phosphorylation: SEL120-34A has been shown to inhibit the

phosphorylation of STAT1 at S727 and STAT5 at S726 in cancer cells.[1][2][4]
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Transcriptional reprogramming: The compound alters gene expression profiles, particularly

affecting genes regulated by STATs and those involved in lineage control.[1][2]

Induction of differentiation: SEL120-34A can induce the differentiation of AML cells.[2]

Inhibition of cell proliferation and induction of apoptosis: Treatment with SEL120-34A leads

to reduced cancer cell growth and an increase in programmed cell death.[6]

Q3: What is the kinase selectivity profile of SEL120-34A? Could off-target kinase inhibition be a

concern?

SEL120-34A is a highly selective inhibitor of CDK8 and CDK19. It does not significantly inhibit

other members of the CDK family, such as CDK1, 2, 4, 5, 6, and 7. While it does show some

activity against CDK9, it is over 200-fold more selective for CDK8. This high selectivity

minimizes the likelihood of off-target effects mediated by other cyclin-dependent kinases.

Kinase Target IC50 (nM) Selectivity vs. CDK8

CDK8/CycC 4.4 -

CDK19/CycC 10.4 ~2.4-fold less sensitive

CDK9 1070
>200-fold more selective for

CDK8

CDK1, 2, 4, 5, 6, 7 Not significantly inhibited High

Q4: What is the safety profile of SEL120-34A in preclinical and clinical studies?

In preclinical toxicology studies in mice, SEL120-34A was well-tolerated at doses that showed

anti-tumor efficacy, with no significant loss of body weight noted.[6]

In the Phase 1b clinical trial (NCT04021368) in patients with relapsed/refractory AML and high-

risk myelodysplastic syndrome (MDS), a favorable safety profile was observed in patients

dosed up to 110 mg, with no dose-limiting toxicities reported at these levels.[7] The most

common treatment-emergent adverse events reported in the Phase II RIVER-52 study were

nausea, asthenia, pneumonia, febrile neutropenia, abdominal pain, and anemia, with the

majority being grade 1 or 2 in severity.[8]
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It is important to note that the FDA placed a partial clinical hold on the Phase 1b trial following a

patient death that was possibly related to the treatment.[9][10] The hold was subsequently lifted

after a review and modifications to the study protocol to enhance patient safety.[9][10]

Q5: How can I troubleshoot unexpected results in my experiments with SEL120-34A?

If you are observing unexpected results, consider the following:

Cell Line Sensitivity: The efficacy of SEL120-34A can be dependent on the phosphorylation

status of STAT5 in your cell line.[1][2][5] Cells with high levels of pSTAT5 (S726) are

generally more sensitive.[1][5]

Compound Stability and Handling: Ensure proper storage and handling of the compound to

maintain its activity.

Experimental Conditions: Verify the concentration of SEL120-34A and the treatment duration

in your experiments.

Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1/5 Inhibition

This protocol outlines the procedure to assess the inhibition of STAT1 and STAT5

phosphorylation in response to SEL120-34A treatment.

Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow

them to adhere overnight. The following day, treat the cells with varying concentrations of

SEL120-34A or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4 hours).

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis

buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-STAT1 (S727), total

STAT1, phospho-STAT5 (S726), and total STAT5 overnight at 4°C. A loading control

antibody (e.g., β-actin or GAPDH) should also be used.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Wash the membrane again and detect the signal using an enhanced chemiluminescence

(ECL) substrate.

Capture the image using a chemiluminescence imaging system.

Visualizations
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Caption: Mechanism of action of SEL120-34A.
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Caption: Experimental workflow for Western Blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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